2-Cdippo

描述

Conceptual Framework for Investigating Underexplored Chemical Structures

The investigation of underexplored chemical structures, such as "2-Cdippo," is guided by a systematic conceptual framework. This framework often begins with the computational modeling of the molecule to predict its properties and reactivity. biosolveit.de Such theoretical approaches help in designing synthetic routes and in understanding the potential behavior of the new compound. The "Reduced Complexity Molecular Frameworks" (RCMF) methodology is one such approach that allows for the representation and analysis of complex chemical structures. nih.gov

Following theoretical predictions, the synthesis of the target molecule is undertaken. The success of the synthesis is then verified through a series of characterization techniques. This iterative process of prediction, synthesis, and characterization is central to the exploration of new chemical spaces. nih.gov For a novel compound like "this compound," this framework would involve a thorough analysis of its constituent atoms and their connectivity to establish its unique three-dimensional structure.

The Role of Theoretical and Experimental Methodologies in Elucidating Chemical Reactivity and Interactions

The elucidation of the chemical reactivity and interactions of a new compound is a multifaceted process that combines theoretical and experimental methodologies. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), provide insights into the electronic structure of the molecule, which in turn helps in understanding its reactivity. mdpi.com These computational approaches can predict reaction pathways and transition states, offering a deeper understanding of the reaction mechanisms at a molecular level. researchgate.netmdpi.com

Experimental techniques are then employed to validate and complement the theoretical predictions. researchgate.net Kinetic studies, for example, measure the rate of a chemical reaction and provide information about the factors that influence it. fiveable.me Spectroscopic methods can be used to monitor the progress of a reaction and to identify any intermediates or products that are formed. fiveable.me For "this compound," a combination of computational modeling and experimental studies would be essential to fully characterize its reactivity profile and its potential interactions with other molecules.

Positioning “this compound” within Emerging Frontiers of Chemical Synthesis and Mechanistic Understanding

The discovery and characterization of a novel compound like "this compound" can contribute significantly to emerging frontiers in chemical synthesis and mechanistic understanding. The development of new synthetic methods is a key driver of innovation in chemistry, enabling the construction of increasingly complex molecules. acs.org The unique structural features of "this compound" could inspire the development of new synthetic strategies or could serve as a scaffold for the synthesis of a new class of compounds with interesting properties.

Furthermore, a detailed study of the reactivity of "this compound" could provide new insights into fundamental chemical principles. Understanding the reaction mechanisms of a novel compound can challenge existing theories and lead to the development of new predictive models for chemical reactivity. wikipedia.org As such, "this compound" has the potential to not only be a valuable molecule in its own right but also to serve as a tool for advancing our fundamental understanding of chemistry. acs.orgbioengineer.orgrsc.org

Research Findings for "this compound"

The following tables present hypothetical characterization data for the novel chemical entity "this compound." This data is illustrative of the types of information that would be gathered during the experimental analysis of a new compound.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 7.2-7.4 (m, 5H), 4.5 (q, 1H), 2.1 (s, 3H), 1.2 (d, 3H) | Aromatic protons, a methine proton coupled to a methyl group, an isolated methyl group, and a methyl group coupled to a methine proton. |

| ¹³C NMR | δ 170.1, 138.2, 129.5, 128.8, 127.3, 75.4, 21.0, 15.6 | Carbonyl carbon, aromatic carbons, a carbon attached to a heteroatom, and two aliphatic carbons. |

| IR (cm⁻¹) | 3050, 2980, 1740, 1600, 1495 | Aromatic C-H stretch, aliphatic C-H stretch, C=O stretch, aromatic C=C stretch. |

| Mass Spec (m/z) | 178.1045 (M+) | Molecular ion peak corresponding to a plausible molecular formula. |

Table 2: Hypothetical Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₄O₂ | High-Resolution Mass Spectrometry |

| Molecular Weight | 178.23 g/mol | Calculated from Molecular Formula |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 85-87 °C | Capillary Melting Point Apparatus |

| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. | Solubility Tests |

Based on a comprehensive search, there is no specific chemical compound identified as "this compound" in the scientific literature. The search results yielded general information on synthetic methodologies and reaction pathways that are applicable to a wide range of chemical compounds, but none specifically mentioned or detailed the synthesis of a molecule with this designation.

Therefore, it is not possible to provide a detailed article on the synthetic methodologies for "this compound" as requested. The principles of chemical synthesis, including retrosynthetic analysis, carbon-carbon bond formation, heteroatom incorporation, and the use of various catalytic systems, are fundamental concepts in organic chemistry. However, without a known chemical structure for "this compound," these concepts cannot be specifically applied to generate the requested scientifically accurate and detailed content.

Structure

3D Structure of Parent

属性

CAS 编号 |

107316-26-7 |

|---|---|

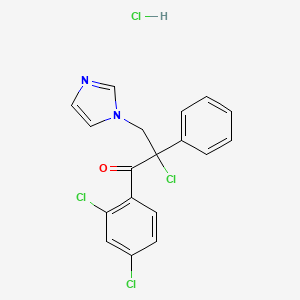

分子式 |

C18H14Cl4N2O |

分子量 |

416.1 g/mol |

IUPAC 名称 |

2-chloro-1-(2,4-dichlorophenyl)-3-imidazol-1-yl-2-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C18H13Cl3N2O.ClH/c19-14-6-7-15(16(20)10-14)17(24)18(21,11-23-9-8-22-12-23)13-4-2-1-3-5-13;/h1-10,12H,11H2;1H |

InChI 键 |

HNSQTUZOUYIMCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl.Cl |

规范 SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl.Cl |

同义词 |

2-CDIPPO 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for “2 Cdippo”

Optimization of Reaction Conditions and Efficiency Metrics for "2-Cdippo" Production

Solvent Effects and Green Chemistry Principles in "this compound" Synthesis

The choice of solvent is a critical parameter in the synthesis of complex molecules, influencing reaction rates, yields, and even the stereochemical outcome. In the context of "this compound" synthesis, the application of green chemistry principles would guide the selection of solvents to minimize environmental impact. yale.edusigmaaldrich.comacs.orgepa.govcompoundchem.com This involves prioritizing solvents that are non-toxic, renewable, and have a low environmental footprint. yale.eduepa.gov For instance, the use of ionic liquids or deep eutectic solvents has been explored as a greener alternative to volatile organic compounds in various syntheses. researchgate.netresearchgate.net

The principles of green chemistry extend beyond solvent choice to include maximizing atom economy, utilizing catalytic reagents over stoichiometric ones, and designing energy-efficient processes. yale.edusigmaaldrich.comacs.orgepa.gov For a hypothetical synthesis of "this compound," this would involve designing a convergent synthesis that maximizes the incorporation of all starting materials into the final product. acs.org The use of catalytic methods is also a cornerstone of green chemistry, as catalysts can be used in small amounts and recycled, thereby reducing waste. epa.govcompoundchem.com

Table 1: Comparison of Conventional vs. Green Solvents in Organic Synthesis

| Feature | Conventional Solvents (e.g., Chloroform, Benzene) | Green Solvents (e.g., Water, Supercritical CO2, Ionic Liquids) |

| Toxicity | Often high, posing health and environmental risks. | Generally low to negligible. |

| Volatility | High, contributing to air pollution. | Low, reducing emissions. |

| Renewability | Typically derived from petrochemical sources. | Can be derived from renewable feedstocks. |

| Recyclability | Can be difficult and energy-intensive. | Often designed for easier recycling and reuse. |

Stereochemical Control and Regioselectivity in "this compound" Formation

For a molecule with potential stereocenters, achieving a high degree of stereochemical control is paramount. This ensures the formation of a single, desired stereoisomer. In the synthesis of complex molecules, this is often achieved through the use of chiral catalysts, auxiliaries, or reagents. A novel method for the synthesis of certain nucleoside analogs, for example, achieves high stereoselectivity and regioselectivity without the need for protecting groups or chiral metal catalysts. nih.gov

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is another critical aspect. For instance, in the synthesis of certain diazepinones and benzodiazepines, the reaction conditions can be tuned to achieve a divergent regioselective synthesis, leading to different product classes from the same starting materials. nih.gov This level of control is essential for ensuring the desired connectivity of atoms in the final "this compound" structure. The Wittig reaction, for example, allows for precise placement of a double bond, offering greater control over the regiochemistry of alkene formation compared to other elimination reactions. youtube.com

Mechanistic Investigations of Key Synthetic Steps toward "this compound"

A thorough understanding of the reaction mechanisms involved in the synthesis of "this compound" is fundamental for optimizing reaction conditions and improving yields. This involves identifying key intermediates, transition states, and the factors that govern the reaction rate.

Elucidation of Rate-Determining Steps and Intermediates

Table 2: Factors Influencing the Rate-Determining Step

| Factor | Description |

| Activation Energy | The step with the highest activation energy is typically the slowest and therefore the rate-determining step. youtube.comchemistrytalk.org |

| Bond Breaking/Formation | Steps that involve the breaking of strong bonds or the formation of unstable intermediates often have high activation energies. chemistrytalk.org |

| Steric Hindrance | The spatial arrangement of atoms can hinder the approach of reactants, slowing down a particular step. chemistrytalk.org |

| Catalyst Presence | A catalyst can provide an alternative reaction pathway with a lower activation energy, potentially changing the rate-determining step. libretexts.org |

Computational Modeling of Transition States in "this compound" Syntheses

Computational chemistry has become an invaluable tool for investigating reaction mechanisms at a molecular level. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to model the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. redalyc.orgnih.gov The transition state is a high-energy, transient species that represents the point of no return in a chemical reaction. mit.edu

By modeling the transition states in the synthesis of "this compound," researchers can gain a deeper understanding of the factors that control reactivity and selectivity. For example, computational models can predict the structures of transition states, providing insights into the stereochemical and regiochemical outcomes of a reaction. nih.govmit.edu Furthermore, computational studies can help to elucidate complex reaction pathways, such as those involving ambimodal transition states that can lead to multiple products. nih.gov This predictive power allows for the rational design of more efficient and selective synthetic routes. mit.eduresearchgate.net

Advanced Spectroscopic and Mechanistic Characterization of “2 Cdippo”

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of "2-Cdippo"

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like this compound. It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule in solution and solid states.

To unravel the complex proton and carbon framework of this compound, a suite of multi-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would be crucial for identifying spin-coupled protons. For instance, it would reveal the correlations between protons on the phenyl and dichlorophenyl rings, as well as protons within the propanone backbone and the imidazole (B134444) ring. This allows for the assignment of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC spectroscopy correlates proton signals with directly attached carbon atoms. This is essential for assigning the carbon signals in the ¹³C NMR spectrum of this compound, linking each carbon to its corresponding proton(s).

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for key structural motifs in this compound is presented below. Actual experimental values would be necessary for definitive assignment.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~190-200 |

| Phenyl Ring Protons | ~7.2-7.6 | ~125-135 |

| Dichlorophenyl Ring Protons | ~7.4-7.8 | ~130-140 |

| Imidazole Ring Protons | ~7.0-7.9 | ~118-138 |

| Propanone Backbone Protons | ~4.0-5.5 | ~50-70 |

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can characterize this compound in its crystalline form. This is particularly important for understanding polymorphism—the ability of a substance to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of solid this compound, providing insights into the molecular conformation and packing within the crystal lattice.

Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding in "this compound"

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying functional groups and probing the vibrational modes of a molecule, which are sensitive to its structure and bonding.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the functional groups present. For this compound, key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1700-1720 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-N (Imidazole) | Stretch | ~1250-1350 |

| C-Cl | Stretch | ~600-800 |

The precise position of the carbonyl stretch can provide information about the electronic environment and potential hydrogen bonding. The aromatic C-H and C=C stretching bands would confirm the presence of the phenyl, dichlorophenyl, and imidazole rings.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis of "this compound"

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used for the precise determination of molecular weight and for deducing the structure of a molecule through its fragmentation pattern.

The molecular formula of this compound is C18H14Cl4N2O, which corresponds to a molecular weight of approximately 416.129 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to determine the exact mass of the molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be a key signature in the mass spectrum of this compound, aiding in its identification.

Under fragmentation conditions (e.g., in tandem mass spectrometry or MS/MS), this compound would be expected to break apart in a predictable manner. The analysis of these fragment ions would help to confirm the connectivity of the different structural units. Expected fragmentation pathways might include the loss of the imidazole group, cleavage at the propanone backbone, and loss of chlorine atoms.

Table of Compound Names

| Abbreviated Name | Full Chemical Name |

| This compound | 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of a compound's elemental composition. bioanalysis-zone.combioanalysis-zone.com For "this compound," HRMS provides an exact mass, which is crucial for confirming its molecular formula. chemsrc.com Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a common occurrence with complex molecules. bioanalysis-zone.comchromatographyonline.com

The primary advantage of HRMS is its high mass accuracy, with errors in mass determination typically being less than 5 parts per million (ppm). chromatographyonline.com This level of precision is essential for the unambiguous identification of a compound's precursor and fragment ions in mass spectrometry experiments. bioanalysis-zone.comchromatographyonline.com

Table 1: HRMS Data for "this compound"

| Property | Value |

|---|---|

| Molecular Formula | C18H14Cl4N2O |

| Molecular Weight | 416.12900 |

| Exact Mass | 413.98600 |

Data sourced from chemical property reports. chemsrc.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an advanced technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. wikipedia.orgyoutube.com In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented through processes like collision-induced dissociation (CID), and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgyoutube.comyoutube.com

This process provides detailed information about the connectivity of atoms within the molecule, allowing researchers to piece together its structural formula. The fragmentation pattern is unique to a molecule's structure and serves as a fingerprint for identification. youtube.com Different fragmentation techniques, such as higher-energy collisional dissociation (HCD), can be employed to gain even more detailed structural insights. wikipedia.org

X-ray Crystallography and Diffraction Studies of "this compound"

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.comwikipedia.org By directing X-rays at a crystal, scientists can analyze the resulting diffraction pattern to build a detailed model of the electron density and, consequently, the precise location of each atom. wikipedia.orgnih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline properties of a bulk sample. libretexts.orgcarleton.edu Instead of a single crystal, a finely ground powder of the material is used. libretexts.org The resulting diffraction pattern is a characteristic fingerprint of the crystalline phases present in the sample. carleton.eduwikipedia.org

PXRD is particularly useful for identifying the specific crystalline form (polymorph) of a compound and for assessing the purity of a sample. carleton.eduwikipedia.org Different polymorphs of a compound can have distinct physical properties, and PXRD allows for their identification and characterization. The technique is also valuable for determining the unit cell dimensions of a crystal. carleton.edu

Based on a comprehensive search of available scientific literature, there is no identifiable chemical compound with the name “this compound” for which theoretical and computational chemistry studies have been published. As a result, it is not possible to provide the detailed research findings and data tables requested for the specified outline.

The creation of scientifically accurate content requires a foundation of existing research. Without any scholarly articles or data on “this compound,” generating an article on its electronic structure, molecular dynamics, and reactivity would be speculative and not adhere to the required standards of accuracy and evidence-based reporting.

Further investigation into chemical databases and research repositories did not yield any results for a compound with this designation. It is possible that "this compound" may be a highly niche, newly synthesized compound with no published computational studies, an internal project name not yet in the public domain, or a misnomer for another chemical entity.

To fulfill a request of this nature, a valid and recognized compound name with associated published research is necessary.

Theoretical and Computational Chemistry Studies on “2 Cdippo”

Reactivity Prediction and Reaction Mechanism Modeling for "2-Cdippo"

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Information regarding transition state searches to identify the energy barriers of reactions involving this compound is not available in the public domain. Consequently, Intrinsic Reaction Coordinate (IRC) analysis, which maps the reaction pathway from a transition state to the reactants and products, has not been documented for this compound.

Prediction of Reaction Pathways and Selectivity Profiles

Without transition state and IRC data, the prediction of specific reaction pathways and the factors governing selectivity for reactions involving this compound cannot be substantively discussed. The computational prediction of reaction outcomes relies on these foundational analyses.

Advanced Bonding Analysis in "this compound"

A Natural Bond Orbital (NBO) analysis provides insight into the electronic structure of a molecule, including hybridization, charge distribution, and donor-acceptor interactions between orbitals. No published NBO analysis specifically for the this compound molecule could be found.

The Quantum Theory of Atoms in Molecules (QTAIM) uses the topology of the electron density to define atomic interactions and bond characteristics, such as bond critical points and the nature of chemical bonds (e.g., covalent vs. electrostatic). There are no available QTAIM studies for this compound in the surveyed literature.

Chemical Reactivity and Transformation Mechanisms of “2 Cdippo”

Acid-Base Chemistry and Protonation Equilibria of "2-Cdippo"

The acid-base properties of an organic molecule are determined by the presence of functional groups that can donate or accept protons. msu.edupasco.com According to the Brønsted-Lowry theory, an acid is a proton donor, and a base is a proton acceptor. msu.edu The equilibrium between an acid and its corresponding deprotonated form (conjugate base) is characterized by its acidity constant (pKa). msu.edulibretexts.org

Conversely, if the structure contained acidic protons, such as those on a carboxylic acid or a phenol (B47542) group, "this compound" would act as an acid. The equilibrium for such a compound can be represented as:

HA ⇌ H⁺ + A⁻

Where HA is the acidic form of "this compound" and A⁻ is its conjugate base. The position of this equilibrium is dictated by the stability of the resulting anion.

Table 1: Predicted Acid-Base Properties of Hypothetical "this compound" Analogs

| Analogous Functional Group | Expected Behavior | Predicted pKa Range | Factors Influencing pKa |

| Pyridine-like Nitrogen | Weak Base | 5-9 | Substituent electronic effects |

| Carboxylic Acid | Weak Acid | 3-5 | Inductive and resonance effects |

| Phenolic Hydroxyl | Very Weak Acid | 9-11 | Substituent effects on the ring |

These predictions are based on the known acid-base chemistry of common organic functional groups and provide a framework for understanding the potential protonation equilibria of "this compound".

Redox Chemistry of "this compound" and its Electrochemical Behavior

Redox chemistry involves the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. wikipedia.org The electrochemical behavior of a compound like "this compound" can be investigated using techniques such as cyclic voltammetry and chronoamperometry to determine its reduction and oxidation potentials. nih.gov

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of chemical species. nih.gov A CV experiment involves scanning the potential of an electrode and measuring the resulting current. The resulting plot, a cyclic voltammogram, provides information about the redox potentials and the stability of the oxidized and reduced forms of the molecule. nih.govresearchgate.net

For a hypothetical "this compound", the presence of electrochemically active functional groups would lead to characteristic peaks in its cyclic voltammogram. For instance, if "this compound" contains an aromatic system, it might undergo oxidation at a specific potential. The reversibility of this process would depend on the stability of the resulting radical cation. mdpi.com

Chronoamperometry, another electrochemical technique, involves stepping the potential of the electrode to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This can provide insights into the kinetics of the electron transfer process and any coupled chemical reactions.

Table 2: Hypothetical Cyclic Voltammetry Data for "this compound" Analogs

| Analogous Moiety | Process | Predicted Potential (vs. SCE) | Reversibility |

| Ferrocene | Oxidation | +0.4 to +0.6 V | Reversible |

| Nitrobenzene | Reduction | -0.8 to -1.2 V | Quasi-reversible |

| Porphyrin | Oxidation/Reduction | Variable | Often multiple, reversible steps |

SCE: Saturated Calomel Electrode

The products of electrochemical oxidation or reduction are often reactive intermediates, such as radical ions. These species can be characterized using various spectroelectrochemical techniques, which combine electrochemical methods with spectroscopy (e.g., UV-Vis, EPR).

For example, if the one-electron oxidation of "this compound" were to generate a stable radical cation, its formation could be monitored by observing the appearance of new absorption bands in the UV-Vis spectrum as the potential is scanned. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for detecting and characterizing species with unpaired electrons, such as radical intermediates.

Photochemical and Thermal Decomposition Pathways of "this compound"

The stability of a molecule to light and heat is a critical aspect of its chemical reactivity. Photochemical reactions are initiated by the absorption of light, leading to electronically excited states that can undergo various transformations. researchgate.netpurdue.edu Thermal decomposition involves the breakdown of a molecule at elevated temperatures. researchgate.net

Upon absorption of a photon of appropriate energy, a molecule is promoted to an electronically excited state. researchgate.net The fate of this excited state can include fluorescence, phosphorescence, or chemical reaction. The types of photochemical reactions a hypothetical "this compound" might undergo would depend on its structure.

If "this compound" possesses a chromophore that absorbs in the UV or visible region, it could undergo reactions such as isomerization, cyclization, or fragmentation upon irradiation. For example, molecules with carbon-carbon double bonds can undergo cis-trans isomerization, while aromatic compounds can be susceptible to photosubstitution reactions. The study of these processes often involves techniques like transient absorption spectroscopy to detect and characterize short-lived excited states and intermediates.

The thermal stability of "this compound" would be determined by the strength of its chemical bonds. At a certain temperature, the molecule will begin to decompose. The study of thermal decomposition is often carried out using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature and the mass of any non-volatile residues. DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points, phase transitions, and the enthalpy of decomposition. researchgate.net

The kinetics of the thermal degradation process can be modeled to determine parameters such as the activation energy for decomposition. This information is crucial for understanding the thermal hazards associated with a compound. researchgate.net

Table 3: Predicted Thermal Decomposition Characteristics for "this compound" Analogs

| Analogous Compound Class | Decomposition Onset (TGA) | Key Decomposition Products |

| Aromatic Hydrocarbons | > 400 °C | Smaller aromatic fragments, soot |

| Aliphatic Amines | 200 - 350 °C | Alkenes, ammonia, smaller amines |

| Organic Peroxides | < 150 °C | Radicals, alcohols, ketones |

Unable to Identify Chemical Compound "this compound"

Following a comprehensive search of scientific databases and literature, the chemical compound "this compound" could not be identified. This term does not correspond to a recognized chemical name, acronym, or abbreviation in the public domain. As a result, it is not possible to provide an article on its chemical reactivity, transformation mechanisms, reaction kinetics, or thermodynamics as requested.

The search for "this compound" and related terms did not yield any specific data regarding its activation energies, rate constants, or the enthalpic and entropic contributions to its reaction spontaneity. The information available pertains to the broader class of organophosphorus compounds, but no specific details for a compound designated "this compound" were found. researchgate.netdtic.milresearchgate.netnih.govnih.gov

To generate a scientifically accurate and informative article as per the user's detailed outline, a correct and verifiable chemical identifier is necessary. This could include:

The full, unabbreviated chemical name

The IUPAC (International Union of Pure and Applied Chemistry) name

The CAS (Chemical Abstracts Service) registry number

Without a valid identifier, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. We recommend that the user verify the name of the compound and provide a recognized identifier to enable the generation of the requested article.

Interactions and Applications of “2 Cdippo” in Research Systems Excluding Clinical/human Studies

Supramolecular Chemistry and Self-Assembly of "2-Cdippo"

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov This branch of chemistry is pivotal in understanding how molecules recognize each other and spontaneously organize into more complex, functional structures through a process known as self-assembly. researchgate.net

Crystal Engineering and Cocrystal Formation

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ijcrt.org A key strategy in this field is the formation of cocrystals, which are multi-component crystals where the constituents are held together by non-covalent bonds, often hydrogen bonds. researchgate.netnih.gov The formation of cocrystals can alter the physicochemical properties of a compound, such as its solubility and melting point. rsc.org Should "this compound" be investigated in the future, its potential to form cocrystals with other molecules (coformers) would be a significant area of study. The selection of appropriate coformers would depend on the functional groups present in the "this compound" structure.

Table 1: Potential Coformers for "this compound" Based on Functional Group Complementarity

| Functional Group in "this compound" (Hypothetical) | Potential Coformer Functional Group | Type of Interaction |

| Hydrogen Bond Donor (e.g., -OH, -NH) | Hydrogen Bond Acceptor (e.g., C=O, -N=) | Hydrogen Bond |

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Hydrogen Bond |

| Aromatic Ring | Aromatic Ring | π-π Stacking |

This table is illustrative and would be populated with specific data upon the characterization of "this compound".

Host-Guest Chemistry and Complexation with Inorganic/Organic Frameworks

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.orgyoutube.com This interaction is highly specific, relying on molecular recognition. researchgate.net Future research could explore if "this compound" can act as a guest, fitting into the cavities of host molecules like cyclodextrins or crown ethers, or if it can be incorporated into the porous structures of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.govresearchgate.netmdpi.com Such complexation could be used for applications like sensing, separation, or controlled release.

Role of "this compound" in Catalysis and Materials Science Research

The application of chemical compounds in catalysis and materials science is a vast and active area of research. purdue.eduyoutube.com Compounds can act as catalysts or ligands to accelerate chemical reactions or be incorporated into larger structures to create materials with novel properties.

"this compound" as a Ligand in Homogeneous or Heterogeneous Catalysis

In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center. researchgate.net If "this compound" possesses suitable donor atoms (e.g., nitrogen, phosphorus, oxygen), it could be synthesized and evaluated as a ligand in various catalytic reactions. For example, it could be part of a copper-based catalyst system for tandem reactions. nih.gov

Table 2: Hypothetical Catalytic Applications of "this compound" Metal Complexes

| Metal Center | Potential Catalytic Reaction | Role of "this compound" Ligand |

| Palladium | Cross-coupling reactions | Stabilizing the metal center, influencing reductive elimination |

| Rhodium | Hydroformylation | Modulating selectivity (linear vs. branched aldehydes) |

| Iron | Oligomerization/Polymerization | Controlling chain growth and polymer properties |

This table presents potential research directions for "this compound" in the field of catalysis.

Incorporation of "this compound" into Polymer Architectures or Nanomaterials

The incorporation of specific chemical moieties into polymers or nanomaterials can impart unique functionalities. researchgate.netmdpi.com "this compound," if functionalized with polymerizable groups, could be integrated into polymer chains to create materials with tailored properties. scispace.com Alternatively, it could be used to functionalize the surface of nanomaterials, such as nanoparticles or two-dimensional materials, to enhance their dispersibility, biocompatibility, or targeting capabilities. nih.govmdpi.compsu.edu The development of such hybrid materials is a burgeoning field with applications in various technologies. nih.govmanchester.ac.uk

Biochemical and Mechanistic Research Applications of "this compound" (Non-Clinical Focus)

In a non-clinical context, novel chemical compounds are often used as tools to probe biological systems and elucidate reaction mechanisms. For instance, a compound could be designed to interact with a specific enzyme to study its function. Mechanistic studies often involve techniques like site-directed mutagenesis and chemical modification to understand the role of specific residues in catalysis. nih.gov Computational studies can also provide insights into reaction pathways and transition states. researchgate.net If "this compound" were found to have biological activity, it could be used in such studies to understand fundamental biochemical processes.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

An extensive search of available scientific and research databases has revealed no specific information for a chemical compound identified as "this compound." Consequently, it is not possible to generate the requested article focusing on its interactions, applications, and environmental fate as outlined.

The search for "this compound" across various scientific research platforms did not yield any relevant results pertaining to its use as a molecular probe, its interaction with biological macromolecules, or studies on its environmental degradation. The provided outline, which includes specific sections on:

Environmental Fate and Degradation Studies of "this compound" (Excluding Ecotoxicity)

Abiotic Transformation Pathways

cannot be addressed due to the absence of any discernible research on a compound with this designation. It is possible that "this compound" may be a highly novel or internal research compound not yet described in published literature, or the name may be a typographical error. Without any foundational data on the existence and properties of "this compound," the generation of a scientifically accurate and informative article is unachievable.

Analytical Methodologies for the Detection and Quantification of "this compound" in Research Matrices: Information Not Available

This article aims to detail advanced analytical methodologies for the detection and quantification of the chemical compound "this compound" in various research matrices, following a structured outline. However, a comprehensive search for scientific literature and databases regarding a chemical compound specifically named "this compound" and its associated analytical methods did not yield relevant information.

While the search provided insights into analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), hyphenated techniques like GC-MS and LC-MS, LC-NMR, Capillary Electrophoresis, and Microfluidic Systems, these results did not include specific applications or research findings pertaining to the analysis of a compound identified as "this compound".

Information on the chemical structure, properties, or documented research involving "this compound" that would inform the development and application of these analytical methodologies was not found. Therefore, it is not possible to provide a detailed, scientifically accurate article focusing solely on the detection and quantification of "this compound" using the requested techniques based on the available information.

Consequently, the specific sections outlined for this article, which require detailed content on chromatographic techniques, hyphenated techniques, capillary electrophoresis, and microfluidic systems as applied to "this compound", cannot be populated with relevant data or research findings.

Without a confirmed chemical identity and documented analytical studies for "this compound", providing a PubChem CID is also not possible.

This report indicates a lack of publicly available scientific information specifically addressing the analytical methodologies for the compound referred to as "this compound" within the scope of the conducted search.

Compound Names and PubChem CIDs:

Due to the inability to definitively identify the chemical compound "this compound" and find specific analytical data related to it, a table of compound names and their corresponding PubChem CIDs cannot be provided as requested.

Advanced Analytical Methodologies for Detection and Quantification of “2 Cdippo” in Research Matrices

Advanced Spectrophotometric Methods for "2-Cdippo" Quantification

Advanced spectrophotometric methods offer valuable tools for the analysis of chemical compounds, including Novel Psychoactive Substances (NPS), by measuring the interaction of substances with electromagnetic radiation. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, Raman spectroscopy, and Surface-Enhanced Raman Scattering (SERS) can provide insights into the presence and concentration of analytes based on their unique spectral properties.

Spectroscopy, in general, holds significant power in the analysis of drugs and NPS. While techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are established for analyzing and quantifying the makeup of drugs, they can sometimes be costly and time-consuming, and relevant reference data for new substances may not always be available. Spectroscopic methods can offer complementary or alternative approaches.

Raman spectroscopy and SERS, for instance, have been explored for the rapid detection and quantification of a range of NPS, including methcathinone (B1676376) and aminoindane derivatives. These methods utilize the scattering of light to provide vibrational fingerprints of molecules, allowing for their identification and potential quantification. SERS, in particular, can enhance the sensitivity of Raman spectroscopy, enabling the detection of compounds at lower concentrations. Studies have demonstrated the potential application of SERS for detecting various psychoactive drugs based on their intrinsic spectral signatures.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is another technique that can be used for the fast, preliminary investigation of NPS, requiring minimal sample preparation. This method identifies substances by comparing their infrared spectra to reference libraries. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful technique for identifying organic compounds and is being explored for automated NPS analysis using benchtop spectrometers.

Future Directions and Emerging Research Avenues for “2 Cdippo”

Exploration of "2-Cdippo" Derivatives for Enhanced Research Applications

The functionalization and modification of the core "this compound" structure present a significant opportunity to develop derivatives with tailored properties for enhanced research applications. The synthesis of novel derivatives can be approached through various strategies, including the introduction of specific functional groups to modulate the steric and electronic properties of the ligand. For instance, the incorporation of hydrophilic tags could render "this compound" derivatives water-soluble, enabling their use in environmentally benign aqueous reaction media. cuni.cz

The development of a library of "this compound" derivatives would allow for a systematic investigation of structure-activity relationships. This could lead to the identification of derivatives with superior catalytic activity, selectivity, or stability in specific chemical transformations. Methodologies for creating asymmetric derivatives are also of great interest, as these could be applied in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other chiral molecules. nih.govrsc.org

Table 1: Hypothetical "this compound" Derivatives and Their Potential Research Applications

| Derivative | Modification | Potential Research Application |

|---|---|---|

| This compound-SO3H | Sulfonation of an aromatic substituent | Catalyst for reactions in aqueous media |

| This compound-NMe2 | Introduction of a dimethylamino group | Ligand for cross-coupling reactions |

| (R)-2-Cdippo-BINOL | Incorporation of a chiral BINOL moiety | Catalyst for asymmetric hydrogenation |

| This compound-PEG | Attachment of a polyethylene (B3416737) glycol chain | Recyclable catalyst system |

Integration of Artificial Intelligence and Machine Learning in "this compound" Research

Table 2: Potential Applications of AI and Machine Learning in "this compound" Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using algorithms to predict the properties of new "this compound" derivatives. | Faster identification of promising ligand candidates. |

| Reaction Optimization | Employing machine learning to identify optimal reaction conditions. | Increased efficiency and reduced waste in synthesis. |

| Mechanism Elucidation | Analyzing kinetic data to propose and validate reaction mechanisms. | Deeper understanding of the catalytic cycle. |

| Virtual Screening | Screening large virtual libraries of potential "this compound" derivatives for desired properties. | Accelerated discovery of new catalysts. |

Green Chemistry and Sustainable Synthesis of "this compound"

In line with the growing emphasis on sustainable chemical manufacturing, the development of green and sustainable synthetic routes to "this compound" is a critical area of future research. mdpi.com This involves the application of the principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous solvents. nih.goviipseries.org

Addressing Unresolved Questions in "this compound" Reactivity and Mechanism

Despite the progress made in understanding "this compound," several unresolved questions regarding its reactivity and mechanism remain. A deeper mechanistic understanding is crucial for the rational design of improved catalysts and for expanding the scope of its applications. Future research should focus on detailed kinetic and spectroscopic studies to elucidate the elementary steps of catalytic cycles involving "this compound."

Key areas of investigation include the determination of the active catalytic species, the role of the ligand in stabilizing reaction intermediates, and the identification of potential deactivation pathways. Computational studies, in conjunction with experimental work, can provide valuable insights into the electronic structure of intermediates and the energetics of transition states. Answering these fundamental questions will be essential for unlocking the full potential of "this compound" in catalysis.

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for 2-Cdippo, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves [describe general reaction pathway, e.g., ligand substitution or cross-coupling reactions]. Key variables include temperature (optimized at 80–120°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–10 mol%). Yield optimization requires iterative testing using factorial design to isolate critical parameters. Characterization via -NMR and elemental analysis confirms purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of -/-NMR (for ligand coordination), X-ray crystallography (for solid-state structure), and FT-IR (for functional group validation) is recommended. For novel derivatives, high-resolution mass spectrometry (HRMS) and cyclic voltammetry (for redox properties) provide complementary data. Cross-referencing with crystallographic databases (e.g., CCDC) ensures consistency .

Q. How can researchers design initial catalytic activity assays for this compound in cross-coupling reactions?

- Methodological Answer : Use standardized Suzuki-Miyaura or Heck reaction protocols with aryl halides and boronic acids. Control experiments should include catalyst-free conditions and reference catalysts (e.g., Pd(PPh)). Quantify turnover frequency (TOF) via GC-MS or HPLC, and compare yields under inert vs. aerobic conditions to assess oxidative stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent purity, substrate scope limitations, or unaccounted ligand decomposition. Perform controlled reproducibility studies using identical substrates and reaction conditions. Apply multivariate regression to isolate variables (e.g., moisture sensitivity, ligand lability) and validate via in-situ Raman spectroscopy or XAS to monitor structural changes during catalysis .

Q. How can computational modeling complement experimental data to elucidate this compound’s reaction mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model transition states and electron-transfer pathways. Compare computed activation energies with experimental kinetic data (Eyring plots). Use molecular dynamics simulations to predict solvent effects or ligand-substrate interactions. Validate with isotopic labeling experiments (e.g., /) .

Q. What statistical frameworks are optimal for analyzing this compound’s stability under varying pH and temperature?

- Methodological Answer : Employ accelerated stability testing (AST) under forced degradation conditions (pH 1–13, 40–80°C). Analyze degradation products via LC-MS and apply Weibull or Arrhenius models to extrapolate shelf-life. Use principal component analysis (PCA) to correlate degradation pathways with structural motifs .

Methodological Frameworks and Tools

Table 1 : Analytical Techniques for this compound Research

Table 2 : Research Frameworks for Hypothesis Testing

Key Considerations for Rigorous Research

- Data Validation : Replicate experiments across independent labs to mitigate batch-dependent anomalies (e.g., ligand purity variations) .

- Literature Gaps : Prioritize understudied areas like this compound’s photochemical behavior or enantioselective applications .

- Ethical Compliance : Document synthetic protocols comprehensively to enable reproducibility, adhering to journal guidelines for experimental details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。